

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-AQC

Cat. No.: B15616045

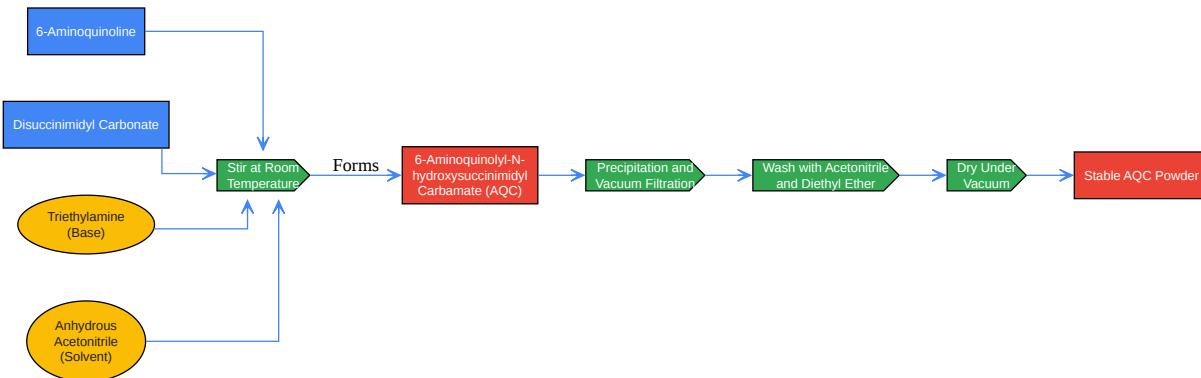
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly valued reagent in the field of analytical biochemistry, particularly for the quantitative analysis of amino acids and other primary and secondary amines.^{[1][2]} Introduced in 1993 by Cohen and Michaud, AQC was developed to overcome the limitations of existing derivatization agents.^{[1][3]} It reacts rapidly with both primary and secondary amino acids to form highly stable, fluorescent urea derivatives, enabling their sensitive detection by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).^{[1][2][4]} The stability of these derivatives allows for automated analysis and even sample storage post-derivatization.^{[1][4]} This guide provides an in-depth overview of AQC, its chemical properties, synthesis, and detailed protocols for its application in amino acid analysis.

Chemical Properties and Characteristics


AQC is a reactive probe designed for the pre-column derivatization of primary and secondary amines.^[5] The key attributes of AQC and its derivatives are summarized in the tables below.

Property	Value
Full Name	6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate
Synonyms	AQC, AccQ-Fluor
CAS Number	148757-94-2
Molecular Formula	C ₁₄ H ₁₁ N ₃ O ₄
Molecular Weight	285.26 g/mol
Appearance	Off-white to pale yellow powder
Storage	Store at room temperature under an inert gas. [6] Keep dry. [7]
Stability	≥ 4 years
Solubility	DMF: 1 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml

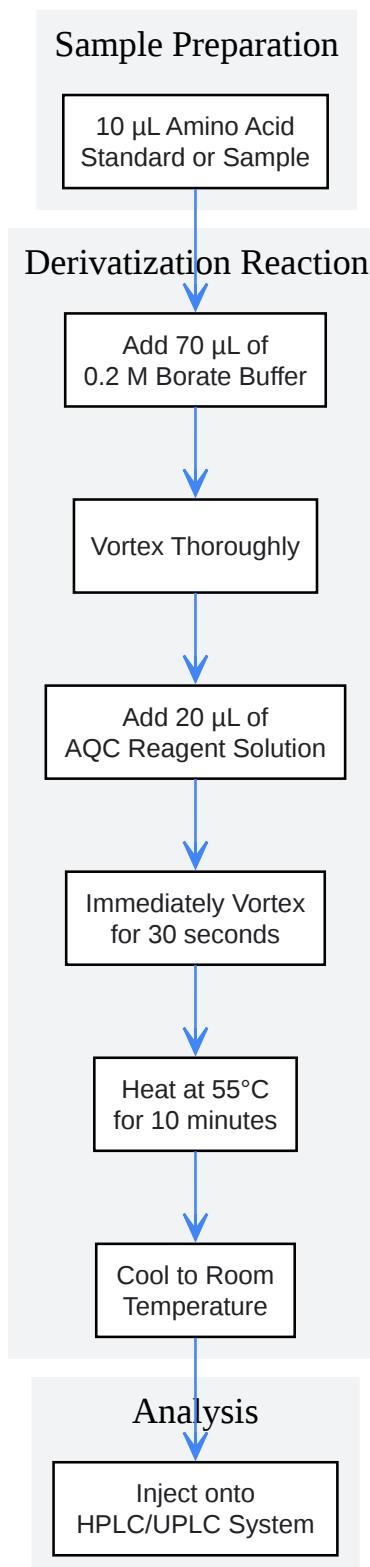
Spectroscopic Properties of AQC-derivatized Amines	Value
Excitation Maximum (λ _{ex})	250 nm [2] [8]
Emission Maximum (λ _{em})	395 nm [2] [8]
Detection Limit	40 fmol to 800 fmol

Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

The synthesis of AQC is a multi-step process that involves the reaction of 6-aminoquinoline with disuccinimidyl carbonate.[\[1\]](#) The general pathway is outlined below.

[Click to download full resolution via product page](#)

Caption: Simplified schematic of the AQC synthesis pathway.


Experimental Protocols

I. Reagent Preparation

- Borate Buffer (0.2 M, pH 8.8): Dissolve an appropriate amount of sodium borate in ultrapure water and adjust the pH to 8.8.^[9] Some protocols may use a 1 M stock solution that is diluted to 0.2 M before use.^[10]
- AQC Reagent Solution (e.g., 3 mg/mL): Dissolve 3 mg of AQC in 1 mL of anhydrous acetonitrile.^[10] This solution should be prepared fresh. The concentration may be adjusted based on the specific application.^[11]

II. Derivatization of Amino Acids

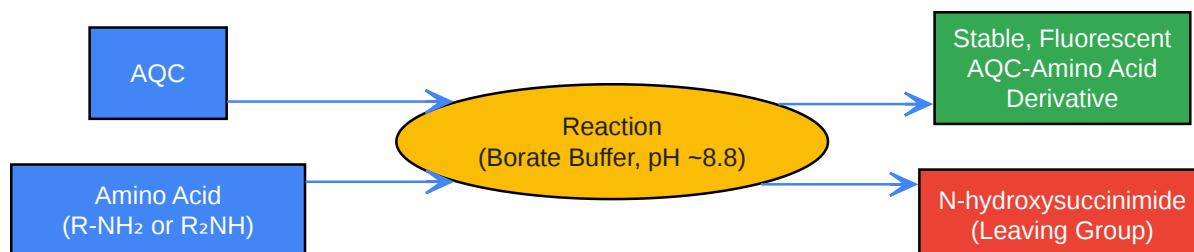
The following protocol is a generalized procedure for the derivatization of amino acid standards and samples.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the derivatization of amino acids with AQC.

Detailed Steps:

- **Sample Preparation:** Pipette 10 μ L of the amino acid standard or sample into a microcentrifuge tube.^[1] Biological fluids may require deproteinization prior to this step.^[1] If the sample is in a high concentration of acid (>0.1 N HCl), it should be neutralized.
- **Buffering:** Add 70 μ L of 0.2 M borate buffer to the tube.^{[1][2]}
- **Mixing:** Vortex the mixture thoroughly.^[1]
- **Reagent Addition:** Add 20 μ L of the AQC reagent solution.^{[1][2]}
- **Immediate Mixing:** Immediately vortex the mixture for at least 30 seconds to ensure complete and rapid derivatization.^[1]
- **Incubation:** Heat the mixture at 55°C for 10 minutes.^{[1][2][10]} This step ensures the reaction goes to completion and accelerates the conversion of a minor tyrosine side-product to the major mono-derivatized compound.^[4]
- **Cooling:** Allow the sample to cool to room temperature before analysis.^[10] The derivatized sample is now ready for injection into the HPLC or UPLC system. The derivatives are stable for up to one week at room temperature.^[2]


III. HPLC/UPLC Analysis

The separation of AQC-derivatized amino acids is typically achieved by reversed-phase chromatography.

Parameter	Typical Conditions
System	HPLC or UPLC system with a fluorescence detector.[2]
Column	Reversed-phase C18 column (e.g., Waters AccQ•Tag, 3.9 x 150 mm).[1][2]
Mobile Phase A	Aqueous buffer, such as an acetate-phosphate buffer.[2]
Mobile Phase B	Acetonitrile.[2]
Gradient	A gradient elution is used to separate the derivatized amino acids.
Flow Rate	Approximately 1.0 mL/min for HPLC.[2]
Detection	Fluorescence detector set to an excitation wavelength of 250 nm and an emission wavelength of 395 nm.[2][3] UV detection at 248 nm or 260 nm is also possible.[5][12]
Injection Volume	1-10 μ L.[1]

Reaction Mechanism

AQC reacts with the primary or secondary amino group of an amino acid to form a stable, fluorescent N-substituted urea derivative.[1] The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the reaction.[13] Excess AQC is hydrolyzed to 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and CO₂.[12] AMQ is a minor fluorescent byproduct that generally does not interfere with the analysis of the derivatized amino acids.[1][3]

[Click to download full resolution via product page](#)

Caption: General reaction of AQC with an amino acid.

Applications

The primary application of AQC is the pre-column derivatization of amino acids for their quantification by RP-HPLC.[\[1\]](#) This technique is widely used in various fields:

- Drug Development: For the amino acid analysis of therapeutic proteins and peptides to ensure their correct composition, concentration, and stability, which is a critical quality control measure.[\[2\]](#)
- Metabolomics: AQC enables the targeted analysis of amino acids and biogenic amines, offering insights into cellular metabolism and disease states.[\[2\]](#)
- Food Science: To determine the amino acid composition of food products for quality control and nutritional labeling.[\[11\]](#)
- Clinical Diagnostics: For the analysis of amino acids in biological fluids to diagnose and monitor metabolic disorders.

Conclusion

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a robust and reliable reagent for the quantitative analysis of amino acids.[\[1\]](#) Its rapid reaction with both primary and secondary amines, the high stability of the resulting fluorescent derivatives, and the sensitivity of detection have established AQC as an essential tool for researchers, scientists, and drug development professionals.[\[1\]](#)[\[2\]](#) The straightforward derivatization procedure and the reliability of the subsequent chromatographic analysis contribute to its widespread adoption in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. caymanchem.com [caymanchem.com]
- 6. goldbio.com [goldbio.com]
- 7. 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamate | 148757-94-2 | FA36291 [biosynth.com]
- 8. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15616045#what-is-6-aminoquinolyl-n-hydroxysuccinimidyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com